ラリキノール

概要

説明

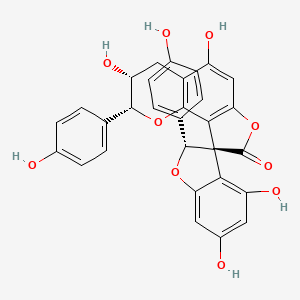

Larixinol is an organic compound with the chemical formula C30H22O10. It is a white crystalline solid with a fragrant odor. This compound is a natural product found mainly in certain plants, such as pine and apple. Larixinol has a variety of uses, including applications in treating skin infections, inflammation, and wound healing .

科学的研究の応用

Larixinol has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to inhibit nitric oxide production in macrophages. In biology, Larixinol is investigated for its anti-inflammatory and anti-arthritic effects. In medicine, it is explored for its potential use in treating skin infections, inflammation, and wound healing. In industry, Larixinol is used as an additive in cosmetics and personal care products due to its antioxidant and anti-inflammatory properties .

作用機序

Target of Action

Larixinol is a natural compound that primarily targets macrophages . Macrophages are a type of white blood cell that plays a crucial role in the immune system. They are responsible for detecting, engulfing, and destroying pathogens and apoptotic cells.

Mode of Action

Larixinol interacts with its target, the macrophages, by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) . Nitric oxide is a reactive nitrogen species that plays a key role in various physiological and pathological processes, including inflammation. By inhibiting NO production, Larixinol can potentially modulate the inflammatory response.

Result of Action

Larixinol shows antioxidant activity and moderate inhibitory activities against LPS-induced NO production in macrophages . This suggests that Larixinol may have potential anti-inflammatory effects.

生化学分析

Biochemical Properties

Larixinol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Larixinol exhibits moderate inhibitory activities against LPS-induced NO production in macrophages with an IC50 value of 60.0 microg/mL . This interaction suggests that Larixinol may modulate inflammatory responses by inhibiting nitric oxide production. Additionally, Larixinol shows antioxidant activity, which implies its potential role in scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

Larixinol exerts significant effects on various types of cells and cellular processes. In macrophages, Larixinol inhibits LPS-induced NO production, thereby potentially reducing inflammation . Its antioxidant properties also contribute to cellular protection against oxidative damage. Furthermore, Larixinol’s impact on cell signaling pathways, gene expression, and cellular metabolism is evident from its ability to modulate inflammatory responses and oxidative stress . These effects highlight Larixinol’s potential therapeutic applications in managing inflammatory and oxidative stress-related conditions.

Molecular Mechanism

The molecular mechanism of Larixinol involves its interaction with specific biomolecules, leading to enzyme inhibition and modulation of gene expression. Larixinol binds to enzymes involved in NO production, thereby inhibiting their activity and reducing NO levels in macrophages . This inhibition is crucial for its anti-inflammatory effects. Additionally, Larixinol’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cellular components from oxidative damage . These molecular interactions underscore Larixinol’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Larixinol change over time. Larixinol exhibits stability under specific conditions, such as desiccation at -20°C Studies have shown that Larixinol maintains its inhibitory activity against NO production and antioxidant properties over extended periods, suggesting its potential for long-term therapeutic use . Understanding the temporal dynamics of Larixinol’s effects is essential for optimizing its application in clinical settings.

Dosage Effects in Animal Models

The effects of Larixinol vary with different dosages in animal models. At moderate doses, Larixinol effectively inhibits NO production and exhibits antioxidant activity without causing significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization. Studies in animal models have demonstrated that Larixinol’s therapeutic effects are dose-dependent, with higher doses potentially leading to toxicity . These findings emphasize the importance of determining the optimal dosage for safe and effective use.

Metabolic Pathways

Larixinol is involved in several metabolic pathways, interacting with enzymes and cofactors. Its role in modulating NO production and oxidative stress highlights its involvement in inflammatory and antioxidant pathways Larixinol’s interactions with specific enzymes and its impact on metabolic flux and metabolite levels are crucial for understanding its therapeutic potential

Transport and Distribution

Larixinol is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation in target tissues are essential for its therapeutic efficacy . Understanding the transport mechanisms and distribution patterns of Larixinol can aid in optimizing its delivery and bioavailability. Studies have shown that Larixinol’s distribution is influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

Larixinol’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications The precise localization of Larixinol within cells is crucial for its interaction with target biomolecules and subsequent therapeutic effects

準備方法

Larixinol can be prepared through various methods. One common method involves extracting it from the bark of certain trees, such as Larix decidua. The bark is ground and mixed with a solvent like ethanol. The mixture is then subjected to solvent extraction and distillation processes to obtain Larixinol extract. The extract is further purified through crystallization, filtration, and drying to achieve high purity .

化学反応の分析

Larixinol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Larixinol can lead to the formation of various oxidized derivatives .

類似化合物との比較

Larixinol belongs to a class of compounds known as spiro-flavonoids. Similar compounds include spiro-biflavonoids, spiro-triflavonoids, and spiro-tetraflavonoids. These compounds share a common spiro-carbon structure but differ in their specific substituents and biological activities. For example, vitisinol is a structural analog of Larixinol, with a similar core structure but different substituents in the B ring. Another similar compound is daphnodorin C, which has a 3-oxotetrahydrofuran ring instead of a γ-butyrolactone ring .

特性

IUPAC Name |

(2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-LYFQOWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2,2-dimethylpropanoylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/new.no-structure.jpg)

![N-[5-(butyrylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B1179673.png)

![N-[4-(benzoylamino)-3-methylphenyl]isonicotinamide](/img/structure/B1179676.png)

![N-[4-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179679.png)

![N-[3-(acetylamino)-4-methylphenyl]-3-chlorobenzamide](/img/structure/B1179690.png)

![N-[2-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179694.png)